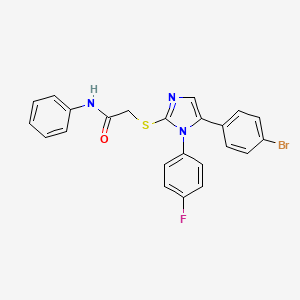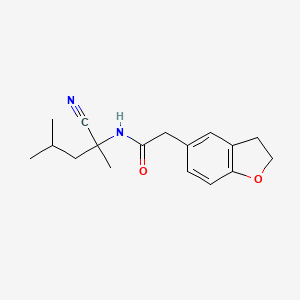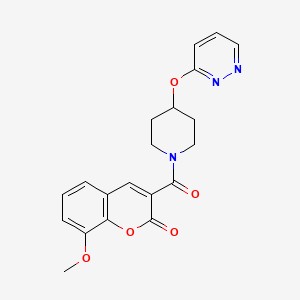![molecular formula C15H17Cl2N3S2 B2375118 2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine CAS No. 341965-71-7](/img/structure/B2375118.png)
2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine is a useful research compound. Its molecular formula is C15H17Cl2N3S2 and its molecular weight is 374.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemotherapeutic Activity
The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine, closely related to sulfanilamide derivatives, has demonstrated significant chemotherapeutic activity. Research shows its effectiveness in experimental mouse infections caused by various bacteria, including Strep. Pyogenes, Diplo. Pneumoniae, and certain gram-negative species. However, it exhibited limited activity against Clos. tetani and Salm. Typhosa infections. Its effectiveness was also notable against infections like N. asteroids and C. albicans, with the latter showing high sensitivity to the compound (Eisman et al., 1952).
Metabolic and Enzyme Induction Studies
Studies investigating the metabolic pathways and enzyme induction related to 2,4-dichlorophenyl methyl sulfones, metabolites of dichlorobenzene, provide insights into the biological activity of such compounds. They have demonstrated a significant role in the induction of hepatic microsomal drug-metabolizing enzymes, revealing a complex interaction between these compounds and the liver's metabolic processes. These findings underscore the intricate nature of enzyme induction mechanisms and their potential implications in drug metabolism and pharmacological effects (Kato et al., 1986).
In Vivo Metabolism Studies
Research into the in vivo metabolism of structurally similar compounds provides valuable insights into the metabolic pathways and biological transformations that such chemicals undergo within a living organism. For instance, studies on 2,5-dimethoxy-4-propylthiophenethylamine revealed its primary metabolites and major metabolic pathways in rats, shedding light on the sulfoxidation, sulfone formation, and other metabolic transformations it undergoes. Understanding these pathways is crucial for comprehending the pharmacokinetics and potential therapeutic or toxic effects of related compounds (Kanamori et al., 2007).
Hepatoprotective Activity
Research into sulfanyl-substituted isoxazoles has revealed promising hepatoprotective properties. These compounds, containing structural analogues of the SAM drug, have demonstrated significant hepatoprotective activity in models of acute intoxication. This research provides a foundation for exploring the therapeutic potential of these compounds and their derivatives in protecting liver function and treating liver-related disorders (Akhmetova et al., 2018).
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(methylsulfanylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3S2/c1-20(2)14-7-12(9-21-3)18-15(19-14)22-8-10-4-5-11(16)6-13(10)17/h4-7H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVOHRFDONQGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CSC)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375035.png)


![N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2375038.png)



![Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2375048.png)


![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)
![3-[1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2375058.png)
